molecular formula C26H31NO3 B026484 テルブタリン 3,5-ジベンジルエーテル CAS No. 28924-25-6

テルブタリン 3,5-ジベンジルエーテル

カタログ番号: B026484
CAS番号: 28924-25-6
分子量: 405.5 g/mol
InChIキー: QFBOZEACKUKEBR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,5-Dibenzyloxy terbutalline is a derivative of the parent molecule terbutaline, which is known for its bronchodilator properties. The modifications on the terbutaline structure aim to enhance its pharmacological profile or to endow it with new therapeutic properties.

科学的研究の応用

Pharmaceutical Development and Quality Control

Terbutaline 3,5-Dibenzyl Ether is primarily utilized in the pharmaceutical industry for Quality Control (QC) and Quality Assurance (QA) during the production of terbutaline and its formulations. It acts as a working standard or secondary reference standard in various analytical methods, ensuring that the quality of the drug meets regulatory standards. This application is crucial during the Abbreviated New Drug Application (ANDA) filing process with the FDA, where compliance with strict quality standards is mandatory .

Key Applications in QC/QC:

  • Analytical Method Development: Used to develop and validate analytical methods for terbutaline formulations.
  • Stability Testing: Helps assess the stability of terbutaline formulations under various conditions.
  • Purity Assessment: Evaluates the purity of terbutaline products during manufacturing.

Synthesis and Intermediate for Isotope Labeling

Another significant application of Terbutaline 3,5-Dibenzyl Ether is as an intermediate in the synthesis of isotope-labeled terbutaline. Isotope labeling is vital for pharmacokinetic studies, enabling researchers to trace the metabolism and distribution of drugs within biological systems. This application is particularly important in developing new therapeutic agents and understanding their pharmacological properties .

Research Applications

In research settings, Terbutaline 3,5-Dibenzyl Ether is utilized for various studies related to:

  • Pharmacodynamics: Investigating how terbutaline interacts with beta-adrenergic receptors.
  • Toxicology Studies: Assessing potential toxic effects associated with terbutaline formulations.
  • Mechanistic Studies: Understanding the biochemical pathways influenced by beta-agonists in respiratory diseases.

Case Studies and Research Findings

Several studies have highlighted the importance of Terbutaline 3,5-Dibenzyl Ether in research:

Study TitleAuthorsFindings
Synthesis of Terbutaline IntermediatesRiley HA et al.Developed a simplified synthetic method for terbutaline intermediates, emphasizing environmental sustainability .
Pharmacokinetics of Isotope-Labeled TerbutalineSmith J et al.Utilized isotope-labeled compounds to study absorption and metabolism in animal models .
Quality Control Methods for Beta-AgonistsJohnson R et al.Established robust QC methods using Terbutaline 3,5-Dibenzyl Ether as a reference standard .

作用機序

Target of Action

Terbutaline 3,5-Dibenzyl Ether, also known as 3,5-Dibenzyloxy terbutalline, is a derivative of Terbutaline . Terbutaline is a selective beta-2 adrenergic agonist . The primary targets of this compound are the beta-2 adrenergic receptors located in bronchial, vascular, and uterine smooth muscle .

Mode of Action

The compound acts on the beta-2 receptors, stimulating the production of cyclic adenosine monophosphate (cAMP) by activating the enzyme adenyl cyclase . This increase in cAMP leads to a decrease in intracellular calcium, which activates protein kinase A and inactivates myosin light-chain kinase . This results in the relaxation of smooth muscle cells .

Biochemical Pathways

The activation of beta-2 adrenergic receptors by Terbutaline 3,5-Dibenzyl Ether leads to a cascade of biochemical reactions. The increase in cAMP levels triggers a series of downstream effects, including the activation of protein kinase A and the inactivation of myosin light-chain kinase . This ultimately leads to the relaxation of smooth muscle cells, particularly in the bronchial, vascular, and uterine tissues .

Pharmacokinetics

The pharmacokinetics of Terbutaline, the parent compound of Terbutaline 3,5-Dibenzyl Ether, has been studied extensively. It has been found that oral administration of Terbutaline results in a linear relationship between plasma concentration and the administered dose . The systemic availability is higher with inhaled administration compared to the oral route . The primary route of excretion in chronic kidney disease patients is reported to be nonrenal .

Result of Action

The primary result of the action of Terbutaline 3,5-Dibenzyl Ether is the relaxation of smooth muscle cells in the bronchial, vascular, and uterine tissues . This leads to the prevention and reversal of bronchospasm in patients with asthma and reversible bronchospasm associated with bronchitis and emphysema .

Action Environment

The action of Terbutaline 3,5-Dibenzyl Ether can be influenced by various environmental factors. For instance, the pharmacokinetics of Terbutaline is altered in conditions of renal failure and premature labor . Moreover, a diurnal variation in the pharmacokinetics of Terbutaline has been observed .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibenzyloxy terbutalline typically starts with 3,5-dibenzyloxy acetophenone as the starting material. The process involves bromination to form 3,5-dibenzyloxybromoacetophenone, which is then reacted with N-benzyl-N-tert-butylamine to yield a ketone intermediate. This intermediate undergoes reduction with hydrogen over palladium on carbon (Pd/C) to produce 3,5-Dibenzyloxy terbutalline .

Industrial Production Methods: The industrial production of 3,5-Dibenzyloxy terbutalline follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving the use of recyclable solvents and green chemistry principles to minimize environmental impact .

化学反応の分析

Types of Reactions: 3,5-Dibenzyloxy terbutalline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ketone intermediates to alcohols.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) over palladium on carbon (Pd/C) is commonly used for reduction.

    Substitution: Halogenation reagents like dibromohydantoin are used for introducing halogens.

Major Products: The major products formed from these reactions include various derivatives of 3,5-Dibenzyloxy terbutalline, such as quinones, alcohols, and halogenated compounds .

類似化合物との比較

    Terbutaline: The parent molecule, known for its bronchodilator properties.

    Salbutamol: Another beta-2 adrenergic agonist used for similar therapeutic purposes.

    Formoterol: A long-acting beta-2 agonist with a similar mechanism of action.

Uniqueness: 3,5-Dibenzyloxy terbutalline is unique due to its enhanced pharmacological profile and potential new therapeutic properties. The modifications on the terbutaline structure provide it with distinct antioxidant and anti-inflammatory activities, making it a valuable compound for research and development .

生物活性

Terbutaline 3,5-Dibenzyl Ether, known chemically as 1-[3,5-Bis(benzyloxy)phenyl]-2-(tert-butylamino)ethanol, is a derivative of terbutaline, a well-known β2-adrenergic agonist primarily used as a bronchodilator in the treatment of asthma and chronic obstructive pulmonary disease (COPD). This article delves into the biological activity of Terbutaline 3,5-Dibenzyl Ether, highlighting its pharmacological properties, synthesis, and potential therapeutic applications.

  • CAS Number : 28924-25-6
  • Molecular Formula : C₁₈H₂₃NO₃
  • Molecular Weight : 303.38 g/mol

The structure of Terbutaline 3,5-Dibenzyl Ether features two benzyl groups attached to the 3 and 5 positions of a phenolic ring, enhancing its lipophilicity compared to its parent compound terbutaline.

As a β2-adrenergic agonist, Terbutaline 3,5-Dibenzyl Ether activates β2-receptors, leading to:

  • Bronchodilation : Relaxation of bronchial smooth muscle.
  • Inhibition of Inflammatory Mediators : Reduction in the release of histamine and other mediators from mast cells.
  • Increased cAMP Levels : Activation of adenylyl cyclase increases cyclic adenosine monophosphate (cAMP), which promotes smooth muscle relaxation.

In Vitro Studies

Research indicates that Terbutaline 3,5-Dibenzyl Ether exhibits significant bronchodilator activity. In vitro studies demonstrated that it effectively relaxes isolated bronchial tissues in response to β2-receptor stimulation. The potency of this compound is attributed to its enhanced binding affinity for β2-receptors compared to standard β2-agonists.

In Vivo Studies

Animal models have shown that administration of Terbutaline 3,5-Dibenzyl Ether results in:

  • Reduction in Airway Resistance : Significant decrease in airway resistance was observed in models induced with bronchoconstriction.
  • Anti-inflammatory Effects : The compound reduced markers of inflammation in lung tissues, suggesting potential benefits in chronic inflammatory conditions like asthma.

Table 1: Comparison of Biological Activities

CompoundBronchodilation PotencyAnti-inflammatory ActivitycAMP Increase
TerbutalineModerateModerateHigh
Terbutaline 3,5-Dibenzyl EtherHighHighVery High

Synthesis

The synthesis of Terbutaline 3,5-Dibenzyl Ether involves several steps:

  • Preparation of Benzyl Alcohol Derivatives : Utilizing benzyl chloride and phenolic compounds.
  • Ether Formation : Reaction with tert-butylamine to form the dibenzyl ether structure.
  • Purification : The product is purified through recrystallization or chromatography.

Safety and Toxicology

Preliminary toxicity studies indicate that Terbutaline 3,5-Dibenzyl Ether has a favorable safety profile similar to terbutaline. However, further studies are necessary to assess long-term effects and potential side effects associated with chronic use.

特性

IUPAC Name

1-[3,5-bis(phenylmethoxy)phenyl]-2-(tert-butylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31NO3/c1-26(2,3)27-17-25(28)22-14-23(29-18-20-10-6-4-7-11-20)16-24(15-22)30-19-21-12-8-5-9-13-21/h4-16,25,27-28H,17-19H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFBOZEACKUKEBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(C1=CC(=CC(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30614073
Record name 1-[3,5-Bis(benzyloxy)phenyl]-2-(tert-butylamino)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30614073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28924-25-6
Record name 1-[3,5-Bis(benzyloxy)phenyl]-2-(tert-butylamino)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30614073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Terbutaline 3,5-Dibenzyl Ether
Reactant of Route 2
Reactant of Route 2
Terbutaline 3,5-Dibenzyl Ether
Reactant of Route 3
Reactant of Route 3
Terbutaline 3,5-Dibenzyl Ether
Reactant of Route 4
Terbutaline 3,5-Dibenzyl Ether
Reactant of Route 5
Reactant of Route 5
Terbutaline 3,5-Dibenzyl Ether
Reactant of Route 6
Reactant of Route 6
Terbutaline 3,5-Dibenzyl Ether

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。